molecular formula C16H12F3NOS B1680102 4-(3-(trifluoromethyl)benzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one CAS No. 353262-04-1

4-(3-(trifluoromethyl)benzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No. B1680102
M. Wt: 323.3 g/mol
InChI Key: ZUIJXKLTUFCDGO-UHFFFAOYSA-N
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Description

“4-(3-(trifluoromethyl)benzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the use of 4-(Trifluoromethyl)benzyl Bromide as a building block . It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-(Trifluoromethyl)benzyl alcohol has been described . The molecular weight is 176.1358 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-(Trifluoromethyl)benzyl alcohol have been described . The molecular weight is 176.1358 .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been involved in the synthesis of optically active N-benzyl-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-ones, which show potential synthetic and pharmacological interest. These compounds have displayed good inhibition against Gram-positive bacteria and fungi in antibiotic tests, indicating their significance in the development of new antibiotics and pharmacological agents (Meng et al., 2013).

Anticancer Applications

Novel 2H-benzo[b][1,4]thiazin-3(4H)-one derived 1,2,3-triazole derivatives have been synthesized and shown to possess a broad spectrum of anticancer activity against multiple cell lines, including MCF-7, HeLa, and IMR-32. This highlights the potential use of this compound in the development of anticancer therapies (Rajender et al., 2019).

Anticonvulsant Activity

Research has shown that derivatives of 2H-1,4-benzothiazin-3(4H)-one exhibit anticonvulsant activity. Specific compounds like 7-alkoxy-2H-benzo[b][1,4]thiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines have been synthesized and evaluated for their efficacy in treating convulsions (Zhang et al., 2010).

Microwave-Assisted Synthesis

The compound has been used in microwave-assisted synthesis methods for creating benzo[b][1,4]thiazin-3(4H)-one derivatives. This method offers a simple and efficient approach with high yields and short reaction times, contributing to the field of organic synthesis and medicinal chemistry (Zuo et al., 2008).

Antimicrobial Activity

The antimicrobial activity of 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives has been studied, revealing potent effects against Gram-positive and Gram-negative bacteria. This research contributes to the development of new antimicrobial agents, crucial in the fight against antibiotic-resistant strains (Guarda et al., 2001).

properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NOS/c17-16(18,19)12-5-3-4-11(8-12)9-20-13-6-1-2-7-14(13)22-10-15(20)21/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIJXKLTUFCDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(trifluoromethyl)benzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

CAS RN

353262-04-1
Record name 353262-04-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-(trifluoromethyl)benzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one
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4-(3-(trifluoromethyl)benzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one
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4-(3-(trifluoromethyl)benzyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

Citations

For This Compound
2
Citations
A Nardi, SP Olesen, P Christophersen - … of Epithelia in Health and Disease, 2016 - Springer
Calcium (Ca 2+ )-activated potassium (K + ) channels (K Ca ) in epithelia serve important functions in fluid and salt secretion and may be attractive targets for drug development for …
Number of citations: 1 link.springer.com
A Nardi, SP Olesen, P Christophersen - … of Epithelia in Health and Disease …, 2020 - Springer
Calcium (Ca 2+ )-activated Potassium (K + ) channels (K Ca ) in epithelia serve important functions in fluid and salt secretion and may be attractive targets for drug development for …
Number of citations: 1 link.springer.com

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